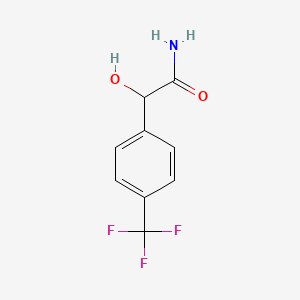

2-Hydroxy-2-(4-(trifluoromethyl)phenyl)acetamide

Description

Properties

Molecular Formula |

C9H8F3NO2 |

|---|---|

Molecular Weight |

219.16 g/mol |

IUPAC Name |

2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetamide |

InChI |

InChI=1S/C9H8F3NO2/c10-9(11,12)6-3-1-5(2-4-6)7(14)8(13)15/h1-4,7,14H,(H2,13,15) |

InChI Key |

GOFDTUSRFPUJAI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)N)O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Metal-Mediated Coupling of α-Oxocarboxylic Acids with Isocyanates

Reaction Overview

A prominent method for synthesizing α-ketoamide derivatives, structurally related to 2-hydroxy-2-(4-(trifluoromethyl)phenyl)acetamide, involves the coupling of α-oxocarboxylic acids with isocyanates. This approach, detailed in a study by the Royal Society of Chemistry, utilizes 2-oxo-2-(4-(trifluoromethyl)phenyl)acetic acid as a key intermediate. The reaction proceeds under solvent-free conditions or with minimal dichloromethane (CH₂Cl₂) to facilitate mixing, achieving yields up to 91% for analogous compounds.

Optimization Parameters

Alternative Pathways: Direct Hydroxylation

Cyanohydrin Formation and Hydrolysis

A speculative route involves the formation of a cyanohydrin intermediate from 4-(trifluoromethyl)benzaldehyde, followed by hydrolysis to the hydroxyamide:

- Cyanohydrin Synthesis : React 4-(trifluoromethyl)benzaldehyde with hydrogen cyanide (HCN) to form 2-hydroxy-2-(4-(trifluoromethyl)phenyl)acetonitrile.

- Hydrolysis : Treat the nitrile with concentrated sulfuric acid or enzymatic catalysts to yield this compound.

Limitations

- Safety Concerns : Handling HCN requires specialized equipment.

- Yield Variability : Hydrolysis conditions may favor carboxylic acid formation over the amide.

Industrial-Scale Considerations

Continuous Flow Reactors

For large-scale production, continuous flow systems could enhance reproducibility and safety. Key parameters include:

Comparative Analysis of Synthetic Routes

*Documented yields for analogous compounds. †Theoretical estimates based on similar reactions.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetamide, -alpha–hydroxy-4-(trifluoromethyl)- can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The acetamide group can be reduced to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions include trifluoromethylated ketones, amines, and substituted benzene derivatives .

Scientific Research Applications

Benzeneacetamide, -alpha–hydroxy-4-(trifluoromethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzeneacetamide, -alpha–hydroxy-4-(trifluoromethyl)- involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the trifluoromethyl group can enhance the binding affinity of the compound to its target proteins by increasing lipophilicity and metabolic stability . The compound can act as an inhibitor or modulator of enzyme activity, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural analogues and their substituent differences:

Key Observations :

Physicochemical Properties

Selected physical properties from synthesized analogues:

Key Observations :

- Melting points vary significantly with substituents. For instance, compound 54 (154.7–155.4°C) has a higher melting point than compound 53 (131.8–132.5°C), likely due to crystal packing differences from trifluoromethyl positioning.

- Purity and yield data are frequently reported for research-scale syntheses (e.g., 88–94% yields in ), but commercial compounds (e.g., ) lack detailed synthetic protocols.

Biological Activity

2-Hydroxy-2-(4-(trifluoromethyl)phenyl)acetamide, also known as a trifluoromethyl-substituted phenylacetamide, has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. With a molecular formula of C9H8F3NO2 and a molecular weight of approximately 227.16 g/mol, this compound features both a hydroxyl group and a trifluoromethyl group, contributing to its diverse interactions with biological targets .

Anti-inflammatory Properties

Research indicates that this compound may exhibit anti-inflammatory effects. Preliminary studies suggest it inhibits specific enzymes involved in inflammatory pathways, positioning it as a potential candidate for treating inflammatory diseases.

Antitumor Activity

In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various tumor cell lines. For instance, compounds related to this compound have shown significant cytotoxicity against cancer cell lines, with log10 GI50 values indicating their effectiveness:

- Leukemia (RPMI-8226) : log10 GI50 -4.64

- CNS Cancer (SF-295) : log10 GI50 -4.65

- Melanoma (UACC-62) : log10 GI50 -5.15 .

These findings suggest that the compound could be further explored as an anticancer agent.

Interaction with Biological Targets

The binding affinity of this compound with various biological targets has been a focus of interaction studies. Its potential to influence drug metabolism and efficacy through interactions with metabolic enzymes is under investigation.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, which are crucial for producing derivatives that may exhibit enhanced biological properties. The following table summarizes some related compounds and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Cyano-2-hydroxy-N-(4-(trifluoromethyl)phenyl)acetamide | C10H8F3N1O2 | Contains a cyano group instead of hydroxyl |

| N-[4-hydroxy-2-(trifluoromethyl)phenyl]acetamide | C9H8F3NO | Lacks the second hydroxy group |

| 2-Hydroxy-N-(4-trifluoromethylphenyl)acetamide | C9H8F3NO | Similar structure but different functional groups |

The dual functional groups (hydroxyl and trifluoromethyl) in this compound contribute to its distinct biological activities compared to structurally similar compounds.

Case Study: Antitumor Efficacy

A study conducted on various derivatives showed that certain compounds derived from this compound exhibited significant antitumor activity across multiple cancer cell lines. The results indicated that these compounds could serve as potent anticancer agents due to their ability to inhibit tumor growth effectively.

Molecular Docking Studies

Molecular docking studies have revealed insights into how this compound interacts at the molecular level with specific enzymes and receptors involved in disease processes. This computational approach aids in predicting the binding affinity and potential efficacy of the compound against various targets .

Q & A

Q. What are the critical parameters for optimizing the synthesis of 2-Hydroxy-2-(4-(trifluoromethyl)phenyl)acetamide?

- Methodological Answer : Synthesis optimization requires systematic evaluation of reaction conditions. Key parameters include:

- Temperature : Elevated temperatures (e.g., 60–80°C) enhance reaction rates but may promote side reactions.

- Solvent selection : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates, while ethanol/water mixtures facilitate precipitation for purification .

- Catalyst use : Acidic or basic catalysts (e.g., H₂SO₄, K₂CO₃) may accelerate condensation or cyclization steps.

- Reaction monitoring : Thin-layer chromatography (TLC) with UV visualization or HPLC can track reaction progress and identify optimal quenching points .

Q. How can researchers verify the structural integrity of this compound?

- Methodological Answer : A multi-technique approach is recommended:

- NMR spectroscopy : ¹H and ¹³C NMR can confirm the presence of the trifluoromethyl group (δ ~110–120 ppm for ¹³CF₃) and hydroxyacetamide moiety (δ ~4.5–5.5 ppm for -OH) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]+ peak at m/z 263.07 for C₁₀H₉F₃NO₂) .

- X-ray crystallography : Resolves stereochemical ambiguities, though challenges arise if the compound resists crystallization .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

- Methodological Answer : Prioritize assays aligned with structural analogs (e.g., acetamides with trifluoromethyl groups):

- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : MTT or resazurin assays using cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous controls (e.g., HEK-293) .

- Enzyme inhibition : Fluorometric assays targeting kinases or hydrolases (e.g., COX-2), leveraging the compound’s potential as a competitive inhibitor .

Advanced Research Questions

Q. How can computational modeling enhance the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to guide derivatization for enhanced stability or reactivity .

- Molecular docking : Screens against target proteins (e.g., EGFR, COX-2) to prioritize derivatives with high binding affinity.

- ADMET prediction : Tools like SwissADME estimate solubility, CYP450 interactions, and blood-brain barrier permeability .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions or impurities. Mitigation steps include:

- Purity validation : HPLC with ≥95% purity thresholds to exclude confounding byproducts .

- Dose-response curves : Confirm activity trends across a concentration range (e.g., 1–100 µM) .

- Orthogonal assays : Cross-validate findings using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. How can researchers investigate metabolic stability in hepatic models?

- Methodological Answer :

- In vitro microsomal assays : Incubate with human liver microsomes (HLM) and NADPH, monitoring parent compound depletion via LC-MS/MS .

- Metabolite identification : Use UPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

- CYP inhibition studies : Evaluate interactions with CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.